1-(4-Bromophenyl)-N-methylpropan-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

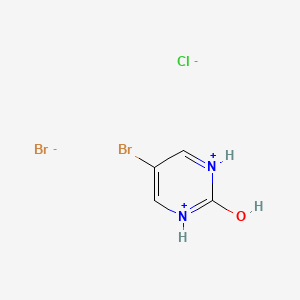

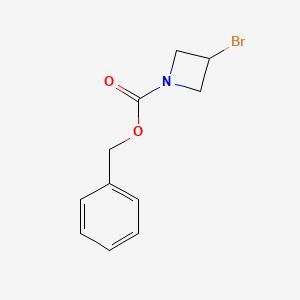

The compound "1-(4-Bromophenyl)-N-methylpropan-1-amine" is a brominated aromatic amine with potential psychotomimetic properties, similar to the compounds studied in the provided papers. These types of compounds are of interest due to their pharmacodynamic and toxicologic profiles, which can differ significantly between racemates and individual enantiomers .

Synthesis Analysis

The synthesis of related brominated amines often involves multiple steps, including the reduction of nitropropene to nitropropane and subsequent reduction to form the amine . The indirect anodic oxidation of amines mediated by brominated aryl amines has been shown to be an effective method for transforming benzyl amines into Schiff bases, although this method may not yield simple products for amines with hydrogens on the β-carbon .

Molecular Structure Analysis

The molecular structure of brominated aromatic amines can be studied using techniques such as NMR spectroscopy. Theoretical investigations, including DFT calculations and potential energy surface scanning, can provide insights into the conformational properties and chemical shifts of these compounds . The crystal structures of related compounds, such as 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine, reveal hydrogen bonding and π-π stacking interactions that could influence the properties and reactivity of "1-(4-Bromophenyl)-N-methylpropan-1-amine" .

Chemical Reactions Analysis

The metabolism of structurally similar psychotomimetic amines has been shown to be stereoselective, with different rates observed for the metabolism of racemic mixtures versus individual enantiomers . N-Hydroxylation is a metabolic pathway that has been investigated for these compounds, with the formation of hydroxylamine and oxime derivatives . The reactivity of brominated amines in oxidation reactions is also of interest, as they can act as mediators in the indirect anodic oxidation of other amines .

Physical and Chemical Properties Analysis

The physical and chemical properties of "1-(4-Bromophenyl)-N-methylpropan-1-amine" would likely be influenced by its brominated aromatic structure and the presence of the N-methyl group. The compound's solubility, melting point, and boiling point would be determined by its molecular interactions, such as hydrogen bonding and van der Waals forces. The presence of the bromine atom could also affect its reactivity in electrophilic substitution reactions and its overall stability .

Applications De Recherche Scientifique

Synthesis of Benzimidazoles

One application involves the synthesis of 1-substituted benzimidazoles, which are of interest due to their biological and pharmacological activities. The process utilizes o-bromophenyl isocyanide reacting with various primary amines under CuI catalysis, demonstrating a method for producing these compounds with moderate to good yields. This approach highlights the versatility of halogenated aryl compounds in facilitating heterocyclic synthesis (Lygin & Meijere, 2009).

Facile Synthesis of Tetrazole Derivatives

Another significant application is the efficient one-pot synthesis of 1-(4-bromophenyl)-1H-tetrazol-5-amine from 4-bromoaniline. This process extends to the high-yield synthesis of [1-(4-bromophenyl)-1H-tetrazol-5-yl]amide derivatives, showcasing the compound's utility in constructing nitrogen-rich heterocycles with potential applications in pharmaceuticals and agrochemicals (Yang et al., 2017).

Nonlinear Optical Material Development

Research into the synthesis, molecular structure, and spectral analysis of 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine has contributed to the development of materials with considerable nonlinear optical properties. This compound's study includes detailed experimental and theoretical analysis, demonstrating its stability and potential in optical applications (Tamer et al., 2016).

Enantioselective Synthesis

The compound also plays a role in the enantioselective synthesis of biologically active molecules. A noteworthy example is its use in the total synthesis of LFA-1 antagonist BIRT-377, where the enantioselective construction of a quaternary stereocenter was achieved. This example highlights the importance of 1-(4-Bromophenyl)-N-methylpropan-1-amine in the stereoselective synthesis of therapeutics (Chowdari & Barbas, 2005).

Copper-Catalyzed Amination

Moreover, the compound has been utilized in copper-catalyzed amination reactions, offering a pathway to synthesize primary aromatic amines from aryl or heteroaryl halides. This application is crucial in pharmaceutical chemistry, where primary amines serve as building blocks for the synthesis of various active pharmaceutical ingredients (Wang, Cai, & Ding, 2009).

Propriétés

IUPAC Name |

1-(4-bromophenyl)-N-methylpropan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN/c1-3-10(12-2)8-4-6-9(11)7-5-8/h4-7,10,12H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGEDWIJMOODFIG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)Br)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00586096 |

Source

|

| Record name | 1-(4-Bromophenyl)-N-methylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromophenyl)-N-methylpropan-1-amine | |

CAS RN |

912906-92-4 |

Source

|

| Record name | 1-(4-Bromophenyl)-N-methylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(Morpholin-4-ylsulfonyl)phenyl]methanamine hydrochloride](/img/structure/B1340923.png)

![[5-(4-Bromophenyl)furan-2-yl]methanamine hydrochloride](/img/structure/B1340926.png)

![4-(pyridin-4-yl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1340937.png)